![molecular formula C13H25NO2S2 B14213274 2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid CAS No. 548761-47-3](/img/structure/B14213274.png)
2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is an organic compound with the molecular formula C11H21NO2S2 It is known for its unique structure, which includes a dibutylcarbamothioyl group attached to a sulfanyl group, and a methylpropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid typically involves the reaction of dibutylamine with carbon disulfide to form dibutylcarbamothioyl chloride. This intermediate is then reacted with 2-methylpropanoic acid in the presence of a base such as sodium hydroxide to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylcarbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid: This compound has a similar structure but with a dodecyl group instead of a dibutyl group.
2-(Dodecylthiocarbonothioylthio)propionic acid: Another similar compound with a slightly different backbone structure.
Uniqueness
2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibutylcarbamothioyl group provides unique reactivity and potential for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
548761-47-3 |
|---|---|
分子式 |
C13H25NO2S2 |
分子量 |
291.5 g/mol |
IUPAC名 |
2-(dibutylcarbamothioylsulfanyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C13H25NO2S2/c1-5-7-9-14(10-8-6-2)12(17)18-13(3,4)11(15)16/h5-10H2,1-4H3,(H,15,16) |
InChIキー |
ZPOPAYVVFYQOIE-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=S)SC(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)

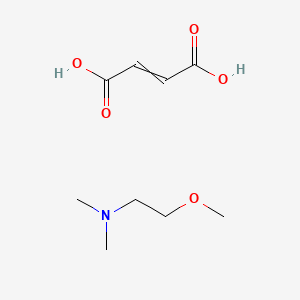
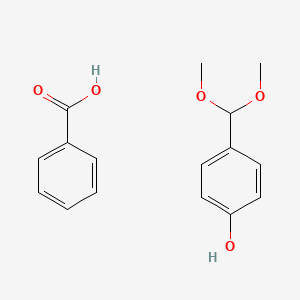
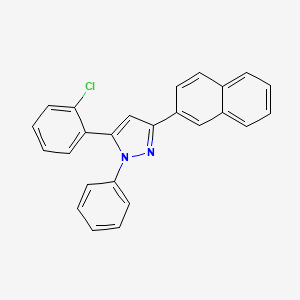
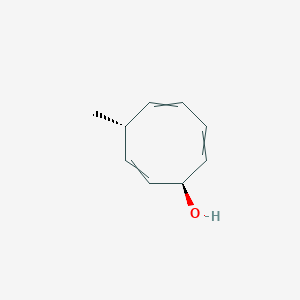

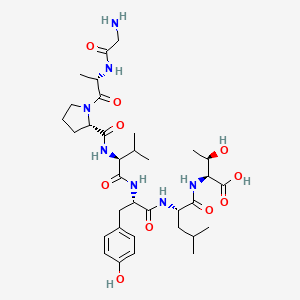
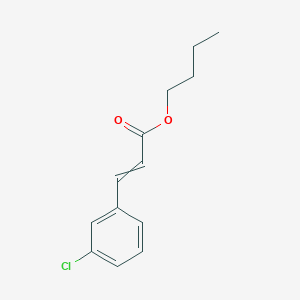
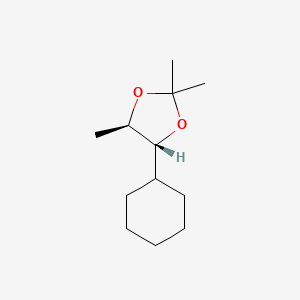
![N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14213259.png)
![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)
![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)
